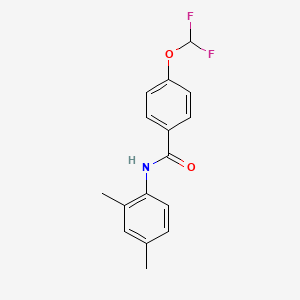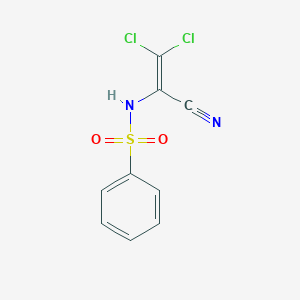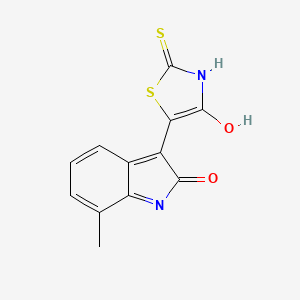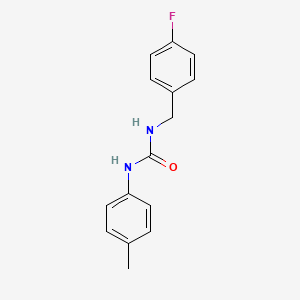![molecular formula C25H27N3O3 B3590556 cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate](/img/structure/B3590556.png)
cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate
Overview
Description
Cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyclohexyl group, a naphthalene moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalen-2-ylcarbamoyl Intermediate: This step involves the reaction of naphthalene-2-amine with a suitable carbamoyl chloride under basic conditions to form the naphthalen-2-ylcarbamoyl intermediate.
Coupling with 4-Methyl-3-Aminophenyl Carbamate: The intermediate is then reacted with 4-methyl-3-aminophenyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl N-(4-methyl-3-nitrophenyl)carbamate
- Cyclohexyl N-(2-chloro-4-nitrophenyl)carbamate
- Cyclohexyl N-(3-trifluoromethylphenyl)carbamate
Uniqueness
Cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
cyclohexyl N-[4-methyl-3-(naphthalen-2-ylcarbamoylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-11-13-21(27-25(30)31-22-9-3-2-4-10-22)16-23(17)28-24(29)26-20-14-12-18-7-5-6-8-19(18)15-20/h5-8,11-16,22H,2-4,9-10H2,1H3,(H,27,30)(H2,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXEKWZJVMVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2CCCCC2)NC(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3590474.png)
![4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3590477.png)
![2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B3590487.png)
![4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3590489.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3590497.png)
![(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3590512.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B3590523.png)

![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B3590541.png)
![5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3590548.png)

![dimethyl 5-[(2,5-dimethyl-3-furoyl)amino]isophthalate](/img/structure/B3590568.png)

